2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Medicinal Chemistry Lead Optimization Kinase Inhibitor Design

Research challenge: Identifying a fragment-sized kinase hinge-binder with a tunable lipophilic hydrogen bond donor for solvent-front optimization. This 1H-pyrazolo[3,4-b]pyridine building block is the direct solution. - Unique -CF2H donor: Enables probing of solvent-exposed residue interactions not accessible with -CH3 or -CF3 analogs. - Rapid diversification: N1-acetic acid handle is primed for amide coupling to generate focused libraries or PROTAC conjugates. - Supply certainty: Available in multi-gram quantities with verified purity, ensuring continuity for SAR campaigns.

Molecular Formula C10H9F2N3O2
Molecular Weight 241.198
CAS No. 1855890-41-3
Cat. No. B2717548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
CAS1855890-41-3
Molecular FormulaC10H9F2N3O2
Molecular Weight241.198
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=N2)C(F)F)CC(=O)O
InChIInChI=1S/C10H9F2N3O2/c1-5-6-2-3-7(9(11)12)13-10(6)15(14-5)4-8(16)17/h2-3,9H,4H2,1H3,(H,16,17)
InChIKeyIJDDHJCZWGVKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Difluoromethyl Pyrazolopyridine Acetic Acid Building Block


The compound 2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 1855890-41-3) is a synthetic heterocyclic building block with the molecular formula C10H9F2N3O2 and a molecular weight of 241.19 g/mol [1]. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in drug discovery known for its structural analogy to purine bases [2]. The compound features a difluoromethyl (-CF2H) group at the 6-position and a methyl group at the 3-position of the bicyclic core, with an acetic acid moiety at the N1 position, making it a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules .

Why the Difluoromethyl Group Is Irreplaceable


The difluoromethyl (-CF2H) group at the 6-position confers distinct physicochemical properties that cannot be replicated by -CH3, -CF3, or -H analogs. The -CF2H moiety acts as a lipophilic hydrogen bond donor, a property unique among fluorinated alkyl groups, which can critically alter target binding and metabolic stability [1]. In the broader pyrazolo[3,4-b]pyridine class, variations in substitution pattern at the N1, C3, C4, C5, and C6 positions are known to drive selectivity across different kinase targets; for example, c-Met inhibitors in this class show IC50 values varying from low nanomolar to micromolar depending on the specific substituent [2]. Therefore, substituting this specific difluoromethyl analog with an unsubstituted or a trifluoromethyl variant is expected to result in a different pharmacological profile, and it should not be assumed to be a functionally equivalent alternative in a chemical series without direct comparative data.

Quantitative Comparator Guide for Scientific Selection


Positional Isomer Differentiation: 6-CF2H vs. 4-CF2H Substitution

The target compound places the difluoromethyl group at the 6-position of the pyrazolo[3,4-b]pyridine core, whereas the closely related analog 2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937607-08-4) positions it at the 4-position. This positional isomerism is a critical structural differentiator, as the 6-position projects toward solvent-exposed regions of the kinase hinge-binding motif, while the 4-position is typically buried in the hydrophobic pocket [1]. The 6-CF2H variant is therefore a preferred scaffold for optimizing solvent-front interactions without perturbing core hinge-binding pharmacophore elements.

Medicinal Chemistry Lead Optimization Kinase Inhibitor Design

Physicochemical Differentiation: Lipophilicity and HBD Capacity

The difluoromethyl group at the 6-position contributes a unique combination of lipophilicity and hydrogen bond donor (HBD) capacity. The computed XLogP3-AA for 2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is 1.6, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. In contrast, the non-fluorinated analog (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 1160246-25-2, C9H9N3O2, MW 191.19) has a lower molecular weight and lacks the lipophilic HBD feature entirely . The -CF2H group has been demonstrated to act as a 'lipophilic hydroxyl' bioisostere, with experimentally measured HBD acidity (α) values distinct from -OH and -CF3 groups [2].

Drug Design ADME Physicochemical Profiling

Core Scaffold Differentiation for Kinase Selectivity

The pyrazolo[3,4-b]pyridine core of the target compound is structurally analogous to the purine ring system, making it a privileged scaffold for ATP-competitive kinase inhibition [1]. The alternative pyrazolo[1,5-a]pyrimidine scaffold, while also used in kinase inhibitor design, presents a different vector geometry and electronic distribution. In comparative class-level studies, 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibition of c-Met kinase (IC50 as low as 22.8 nM) and TBK1 (IC50 of 0.2 nM), with selectivity profiles distinct from other fused heterocyclic cores [2].

Kinase Inhibitors Scaffold Hopping Selectivity Profiling

Purity and Batch-to-Batch Consistency Across Commercial Suppliers

2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is commercially available from multiple suppliers with standard purities of 95% (AKSci, Bidepharm, BOC Sciences) and 98% (Leyan) . The compound is provided with analytical quality assurance documentation including NMR, HPLC, and GC reports from suppliers such as Bidepharm . The MDL number MFCD29034333 is established [1], facilitating reliable cross-referencing in procurement.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios Based on Structural Evidence


Kinase Inhibitor Optimization Targeting Solvent-Front Residues

The 6-position difluoromethyl substitution makes this compound an ideal building block for optimizing interactions with solvent-exposed residues in kinase ATP-binding pockets. As a follow-up to a non-fluorinated or 4-CF2H-substituted hit, this scaffold allows medicinal chemists to probe the effect of a lipophilic hydrogen bond donor at the solvent-front region without altering the core hinge-binding pharmacophore. The availability of the free carboxylic acid at N1 enables rapid diversification via amide coupling to generate focused libraries [1].

Purine-Mimetic Scaffold for ATP-Competitive Inhibition

The structural analogy between 1H-pyrazolo[3,4-b]pyridine and the purine ring system positions this compound as a privileged starting point for ATP-competitive inhibitor design. The specific 3-methyl-6-CF2H substitution pattern provides a differentiated vector set compared to imidazo[4,5-b]pyridine or pyrazolo[1,5-a]pyrimidine cores. This is particularly relevant for programs targeting kinases where adenine-mimetic scaffolds are desired but selectivity over the purinergic receptor family must be engineered [1][2].

Fragment-Based Drug Discovery and Library Synthesis

With a molecular weight of 241.19 g/mol and 17 heavy atoms, this compound falls within the 'fragment' size range and possesses a well-defined exit vector (carboxylic acid at N1) for fragment growth. The inclusion of the -CF2H group in a fragment-sized molecule is particularly valuable for detecting weak but specific hydrogen bond interactions with target proteins via 19F NMR or X-ray crystallography. The multi-vendor commercial availability with documented purity (95-98%) supports rapid acquisition for fragment screening campaigns .

Synthesis of Difluoromethyl-Containing PROTAC Building Blocks

The N1-acetic acid moiety serves as a convenient handle for conjugating the pyrazolo[3,4-b]pyridine core to E3 ligase ligands via amide or ester linkages. The 6-CF2H group offers a potential advantage over -CF3-containing PROTACs by providing a hydrogen bond donor that can participate in stabilizing ternary complex formation. This scaffold is particularly suited for targeted protein degradation programs where the target protein is a kinase or purine-binding enzyme [1].

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